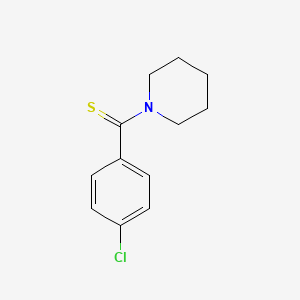![molecular formula C23H23N5O2S2 B11660911 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(3,4-diméthylphényl)-1,3-thiazol-2-yl]amino}-N-(4,6-diméthylpyrimidin-2-yl)benzènesulfonamide est un composé organique complexe qui présente un cycle thiazole, un cycle pyrimidine et un groupe benzènesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[4-(3,4-diméthylphényl)-1,3-thiazol-2-yl]amino}-N-(4,6-diméthylpyrimidin-2-yl)benzènesulfonamide implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend:
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocétone avec des thioamides.
Réaction d'amination : Le dérivé thiazole est ensuite réagi avec la 3,4-diméthylaniline pour introduire le groupe diméthylphényl.
Formation de sulfonamide : Le composé résultant est ensuite réagi avec la 4,6-diméthyl-2-aminopyrimidine et le chlorure de benzènesulfonyle pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs automatisés, un criblage à haut débit des conditions de réaction et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, qui peuvent être catalysées par des agents oxydants comme le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent se produire au niveau du groupe sulfonamide, le convertissant potentiellement en une amine dans des conditions réductrices fortes.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Mélange nitrant (HNO₃/H₂SO₄), halogènes (Cl₂, Br₂) en présence d'un catalyseur acide de Lewis.
Principaux produits
Oxydation : Dérivés thiazoliques oxydés.
Réduction : Dérivés aminés du composé d'origine.
Substitution : Dérivés nitro ou halogénés des cycles aromatiques.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Sa structure suggère qu'il pourrait interagir avec des enzymes spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, 4-{[4-(3,4-diméthylphényl)-1,3-thiazol-2-yl]amino}-N-(4,6-diméthylpyrimidin-2-yl)benzènesulfonamide est étudié pour ses effets thérapeutiques potentiels. Il peut présenter des propriétés antibactériennes, antifongiques ou anticancéreuses, en fonction de son interaction avec les cibles biologiques.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les cycles thiazole et pyrimidine peuvent former des liaisons hydrogène et des interactions hydrophobes avec les sites actifs des enzymes, inhibant potentiellement leur activité. Cette inhibition peut perturber les voies biologiques, conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the binding of certain proteins to their receptors, thereby disrupting cellular processes and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-N-(4,6-diméthylpyrimidin-2-yl)benzènesulfonamide : Partage les parties benzènesulfonamide et pyrimidine mais manque du cycle thiazole.
2-{2-[(3,5-diméthylphényl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-méthyléthyl]-4-méthyl-1,3-thiazole-5-carboxamide : Structures de thiazole et de pyrimidine similaires mais avec des substituants différents.
Unicité
L'unicité de 4-{[4-(3,4-diméthylphényl)-1,3-thiazol-2-yl]amino}-N-(4,6-diméthylpyrimidin-2-yl)benzènesulfonamide réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C23H23N5O2S2 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H23N5O2S2/c1-14-5-6-18(11-15(14)2)21-13-31-23(27-21)26-19-7-9-20(10-8-19)32(29,30)28-22-24-16(3)12-17(4)25-22/h5-13H,1-4H3,(H,26,27)(H,24,25,28) |
Clé InChI |
OYHGWICVDBVXOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11660835.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660848.png)
![2-(benzyloxy)-5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11660853.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![(6Z)-2-ethyl-5-imino-6-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660890.png)
![4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
